molecular formula C17H21NO2 B14410882 3-[3-(3,4-Dimethoxyphenyl)propyl]aniline CAS No. 80861-20-7

3-[3-(3,4-Dimethoxyphenyl)propyl]aniline

Cat. No.: B14410882
CAS No.: 80861-20-7
M. Wt: 271.35 g/mol
InChI Key: TZCIQRWXPMERKI-UHFFFAOYSA-N
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Description

3-[3-(3,4-Dimethoxyphenyl)propyl]aniline is an organic compound with the molecular formula C17H23NO2. It is characterized by the presence of a dimethoxyphenyl group attached to a propyl chain, which is further connected to an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-Dimethoxyphenyl)propyl]aniline typically involves the reaction of 3,4-dimethoxybenzaldehyde with nitropropane under basic conditions to form a nitrostyrene intermediate. This intermediate is then reduced using hydrogenation or other reducing agents to yield the desired aniline derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation processes, utilizing catalysts such as palladium on carbon (Pd/C) to ensure efficient reduction of the nitrostyrene intermediate. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[3-(3,4-Dimethoxyphenyl)propyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3-[3-(3,4-Dimethoxyphenyl)propyl]aniline has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-[3-(3,4-Dimethoxyphenyl)propyl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(3,4-Dimethoxyphenyl)propyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

80861-20-7

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)propyl]aniline

InChI

InChI=1S/C17H21NO2/c1-19-16-10-9-14(12-17(16)20-2)6-3-5-13-7-4-8-15(18)11-13/h4,7-12H,3,5-6,18H2,1-2H3

InChI Key

TZCIQRWXPMERKI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCCC2=CC(=CC=C2)N)OC

Origin of Product

United States

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